molecular formula C19H18O7 B1249987 5-Hydroxy-7,2',4',5'-tetramethoxyflavone

5-Hydroxy-7,2',4',5'-tetramethoxyflavone

Cat. No. B1249987
M. Wt: 358.3 g/mol
InChI Key: JZIWGWPCBNNLJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-hydroxy-7,2',4',5'-tetramethoxyflavone is a monohydroxyflavone that is flavone with a hydroxy substituent at position 5 and methoxy groups at positions 7, 2', 4' and 5'. Isolated from Calliandra californica, it exhibits antibacterial activity. It has a role as a metabolite and an antibacterial agent. It is a monohydroxyflavone and a tetramethoxyflavone.

Scientific Research Applications

Pharmacokinetics and Metabolism

5-Hydroxy-7,2',4',5'-tetramethoxyflavone (5-HTTMF) is part of the polymethoxyflavones (PMFs) subgroup of flavonoids, recognized for various health benefits. A study highlighted the pharmacokinetics and metabolism of PMFs, noting that the presence of hydroxy and methoxy groups plays a crucial role in influencing their pharmacokinetics and metabolites (You et al., 2021).

Antitumor Activity

A research on Citrus polymethoxyflavones, including 5-HTTMF, demonstrated that these compounds exhibit significant antitumor activity. 5-HTTMF specifically showed strong antiproliferative activity against tumor cell lines (Duan et al., 2017).

Interaction with Human Gut Bacteria

The interaction of 5-HTTMF with human gut bacteria was studied, revealing that it is biotransformed by Blautia sp. MRG-PMF1 into various demethylated metabolites, which may have differing biological activities (Burapan et al., 2017).

Photophysical Properties

Research on the photophysical properties of flavone derivatives, including 5-HTTMF, investigated their absorption and fluorescence characteristics. These studies are crucial for understanding their potential applications in dye lasers and biosensors (Kumar et al., 2019).

Antiproliferative Activities

Studies have been conducted on the synthesis of 5-HTTMF derivatives and their antiproliferative activities against various cancer cell lines. These compounds, including 5-HTTMF, have shown promise in cancer treatment (Sinha et al., 2015).

Antiviral Activities

Research has also been carried out on the antiviral properties of hydroxylated flavones like 5-HTTMF. This compound demonstrated a strong inhibitory effect on feline foamy virus (FFV) proliferation (Lee et al., 2017).

Anti-Inflammatory Properties

A study on the anti-inflammatory properties of 5-HTTMF and its metabolites in lipopolysaccharide-stimulated RAW 264.7 macrophage cells found that these compounds significantly inhibited inflammation (Guo et al., 2022).

properties

Molecular Formula

C19H18O7

Molecular Weight

358.3 g/mol

IUPAC Name

5-hydroxy-7-methoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C19H18O7/c1-22-10-5-12(20)19-13(21)8-15(26-18(19)6-10)11-7-16(24-3)17(25-4)9-14(11)23-2/h5-9,20H,1-4H3

InChI Key

JZIWGWPCBNNLJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3OC)OC)OC)O

synonyms

5-hydroxy-7,2',4',5'-tetramethoxyflavone
5-OH-TOHFL

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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